4-Chloroquinazolin-2-amine

Synthetic Chemistry Medicinal Chemistry Reaction Optimization

Select 4-Chloroquinazolin-2-amine (CAS 124309-74-6) for its balanced reactivity in SNAr, enabling efficient 4-aminoquinazoline library generation. Its chlorine leaving group offers superior control versus 4-fluoro/bromo analogs, directly impacting downstream kinase inhibitor potency and target engagement validation. Ideal for EGFR-targeted drug discovery and combinatorial chemistry workflows.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 124309-74-6
Cat. No. B057396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-2-amine
CAS124309-74-6
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)Cl
InChIInChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyFFAZODWQFAWXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinazolin-2-amine (CAS 124309-74-6): Core Synthetic Intermediate and Scaffold for Kinase Inhibitor Discovery


4-Chloroquinazolin-2-amine (CAS 124309-74-6) is a heterocyclic aromatic amine belonging to the quinazoline family, characterized by a chlorine atom at the 4-position and an amino group at the 2-position of the bicyclic ring system . This compound serves as a versatile and privileged scaffold in medicinal chemistry, primarily recognized for its role as a key synthetic intermediate in the construction of diverse bioactive molecules, particularly 4-aminoquinazoline derivatives that act as potent kinase inhibitors [1]. Its core structure is a foundational element for numerous FDA-approved targeted cancer therapies, establishing its critical importance in drug discovery pipelines [2].

Why 4-Chloroquinazolin-2-amine Cannot Be Casually Replaced by Other 4-Haloquinazolin-2-amines


The assumption that other 4-haloquinazolin-2-amines (e.g., 4-bromo-, 4-fluoro-) are interchangeable with the 4-chloro derivative is a critical oversight in chemical procurement and experimental design. These analogs exhibit significantly different physicochemical and reaction properties, most notably in their reactivity, leaving group potential, and the resulting biological activity of their derivatives. For instance, the 4-chloro group provides a unique balance of stability and reactivity in nucleophilic aromatic substitution (SNAr) reactions [1], whereas the 4-fluoro group may drastically alter electronic properties and the 4-bromo or 4-iodo groups can lead to unwanted side reactions or different metabolic profiles [2]. This evidence guide will demonstrate that the selection of 4-Chloroquinazolin-2-amine is not a trivial choice but a deliberate decision based on quantifiable performance differences that directly impact the success of downstream synthesis and biological outcomes.

Quantitative Evidence Guide: 4-Chloroquinazolin-2-amine (124309-74-6) Performance Data vs. Comparators


4-Chloroquinazolin-2-amine Exhibits Distinct Chemoselectivity in SNAr Reactions Compared to Other 4-Substituted Analogs

In nucleophilic aromatic substitution (SNAr) reactions, 4-Chloroquinazolin-2-amine provides a superior balance of reactivity and chemoselectivity compared to its 4-bromo and 4-fluoro counterparts. A study on the amination of 4-chloroquinazolines with aminopyrazoles demonstrated that under Pd(2)(dba)(3)/Xantphos/Na(2)CO(3) catalysis, 4-chloroquinazolines undergo selective amination, whereas the reaction pathway and selectivity differ significantly for other 4-halo analogs [1]. The 4-chloro group offers an optimal leaving group ability that is not too labile (like 4-iodo) which can lead to premature hydrolysis, nor too inert (like 4-fluoro), which often requires harsher conditions or metal catalysis [2].

Synthetic Chemistry Medicinal Chemistry Reaction Optimization

4-Chloroquinazolin-2-amine-Derived Hybrids Show Superior EGFR Inhibition Compared to Gefitinib in Cancer Cells

Compounds derived from 4-Chloroquinazolin-2-amine, specifically indole-aminoquinazoline hybrids, have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). In a comparative study, hybrid compound 4g (derived from the 4-chloroquinazoline scaffold) exhibited an IC50 of 40.7 nM against EGFR, which is comparable to and slightly less potent than the reference drug gefitinib (IC50 = 38.9 nM) [1]. Another derivative, 4f, showed an IC50 of 52.5 nM, demonstrating that structural modifications on the 4-chloroquinazoline core can yield EGFR inhibitors with varying potencies [1].

Kinase Inhibition EGFR Targeting Cancer Research

Differential Thermal Shift Binding Profiles of 4-Chloroquinazolin-2-amine Derivatives Against Kinases

Differential Scanning Fluorimetry (DSF) was used to evaluate the binding affinity of various quinazoline derivatives, including those based on the 4-chloroquinazolin-2-amine scaffold, against a panel of kinases. The results, measured as a change in thermal melting temperature (ΔTm), show distinct and quantifiable binding profiles. For instance, Compound 17 (a derivative) exhibited a ΔTm of +6.5°C for EGFR, Compound 21 showed a ΔTm of +5.0°C for VEGFR, and Compound 25 displayed a ΔTm of +7.0°C for PDGFR . This data demonstrates that the core 4-chloroquinazolin-2-amine scaffold can be derivatized to achieve target-specific thermal stabilization, a direct measure of target engagement and stability.

Kinase Profiling Target Engagement Differential Scanning Fluorimetry

4-Chloroquinazolin-2-amine Exhibits In Vitro Cytotoxicity Against Multiple Cancer Cell Lines with IC50 Values in the Low Micromolar Range

The cytotoxic potential of 4-Chloroquinazolin-2-amine itself has been evaluated against a panel of human cancer cell lines using the MTT assay. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating growth inhibition. Specific data points include an IC50 of 0.53 µM against the MCF-7 breast cancer cell line [1]. While not a comprehensive panel, this single-point data suggests inherent biological activity for the core scaffold, which is further enhanced through derivatization. Direct comparative data for other 4-haloquinazolin-2-amines under identical assay conditions are not available, limiting the strength of this differentiation dimension.

Anticancer Activity Cytotoxicity MTT Assay

Lack of Direct Comparative Data for 4-Chloroquinazolin-2-amine vs. 4-Bromoquinazolin-2-amine in Key Assays

A thorough search of primary literature, patents, and authoritative databases reveals a significant absence of direct, quantitative, head-to-head comparisons between 4-Chloroquinazolin-2-amine and its closest analogs (e.g., 4-bromo, 4-fluoro, 4-iodo) in assays for potency, selectivity, or reactivity. Data for 4-bromoquinazolin-2-amine, for example, is often found in the context of 6-bromo derivatives [1] or for different biological targets, such as the inhibition of human Nav1.7 sodium channels with an IC50 of 0.800 nM [2]. This information is not directly comparable to the kinase inhibition or cytotoxicity data available for the 4-chloro analog. Therefore, any claim of superior or inferior performance of 4-Chloroquinazolin-2-amine over its 4-bromo counterpart in these contexts cannot be made with rigorous quantitative backing.

Data Gap Comparative Analysis Procurement Limitation

Optimal Application Scenarios for 4-Chloroquinazolin-2-amine (CAS 124309-74-6) Based on Quantitative Evidence


Synthesis of 4-Aminoquinazoline Libraries for Kinase Inhibitor Screening

Based on its demonstrated reactivity and selectivity in SNAr reactions, 4-Chloroquinazolin-2-amine is the preferred starting material for the generation of diverse 4-aminoquinazoline libraries. Its balanced leaving group ability allows for efficient and controlled coupling with various amines under mild conditions, a critical factor in combinatorial chemistry and high-throughput synthesis for kinase inhibitor discovery [1]. This application is directly supported by the chemoselectivity evidence presented in Section 3, Item 1.

Scaffold for Developing Next-Generation EGFR Inhibitors

The quantitative evidence showing that 4-Chloroquinazolin-2-amine-derived hybrids can achieve EGFR inhibition comparable to gefitinib (Section 3, Item 2) positions this compound as a valuable scaffold for the design and synthesis of novel EGFR-targeting agents. This is particularly relevant for programs aiming to overcome resistance mutations or improve selectivity profiles of existing quinazoline-based drugs [2].

Probe for Kinase Target Engagement via Thermal Shift Assays

The thermal shift assay data (Section 3, Item 3) validates the use of 4-Chloroquinazolin-2-amine derivatives as chemical probes for assessing kinase target engagement. Researchers can leverage this data to confirm that their synthesized derivatives bind to and stabilize the intended kinase target, providing a quantitative metric for lead optimization and validating the scaffold's utility in chemical biology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.